molecular formula C7H6BrF3N2 B12066334 5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine

5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine

Cat. No.: B12066334
M. Wt: 255.03 g/mol
InChI Key: UPYWFLKUATTYEA-UHFFFAOYSA-N
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Description

5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a bromine atom at the 5-position and a trifluoroethyl group attached to the nitrogen atom of the pyridine ring. The incorporation of fluorine atoms into the molecular structure imparts unique physical, chemical, and biological properties to the compound, making it of significant interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 5-bromo-2-chloropyridine with 2,2,2-trifluoroethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine is unique due to the presence of both bromine and trifluoroethyl groups, which impart distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further chemical modifications. These features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

5-bromo-N-(2,2,2-trifluoroethyl)pyridin-2-amine

InChI

InChI=1S/C7H6BrF3N2/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2,(H,12,13)

InChI Key

UPYWFLKUATTYEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)NCC(F)(F)F

Origin of Product

United States

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